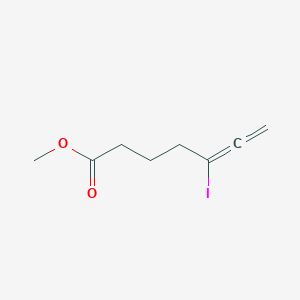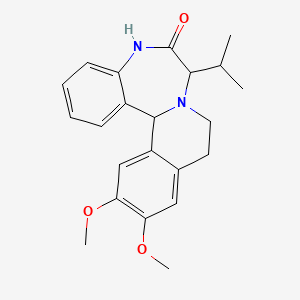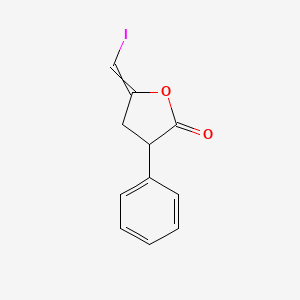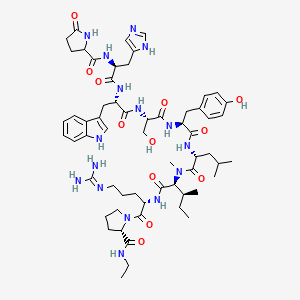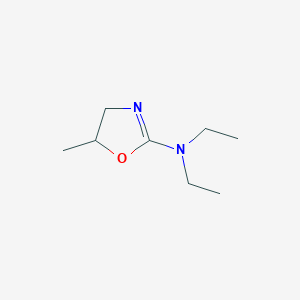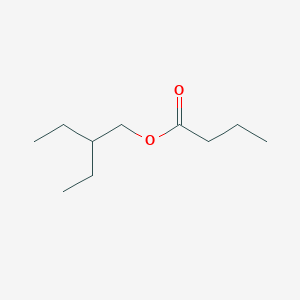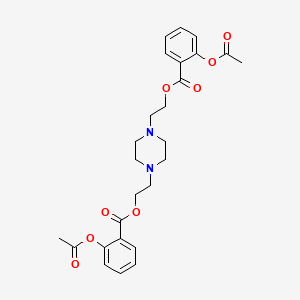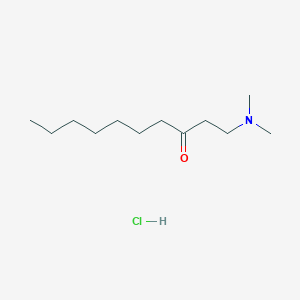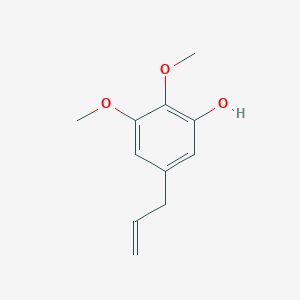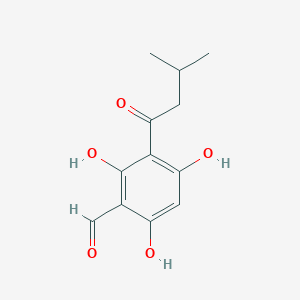
2,4,6-Trihydroxy-3-(3-methylbutanoyl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Trihydroxy-3-(3-methylbutanoyl)benzaldehyde is an aromatic ketone with the molecular formula C13H16O5. It is also known by the name grandinol. This compound is characterized by the presence of three hydroxyl groups and a 3-methylbutanoyl group attached to a benzaldehyde core. It is a significant molecule in organic chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trihydroxy-3-(3-methylbutanoyl)benzaldehyde typically involves multiple steps. One common method starts with pyrogallol as the initial raw material. The process includes three main steps: phenolic hydroxyl protection, formylation, and deprotection . The phenolic hydroxyl groups are protected to prevent unwanted reactions during the formylation step, where a formyl group is introduced. Finally, the protecting groups are removed to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, minimizing waste, and ensuring safety, would apply. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2,4,6-Trihydroxy-3-(3-methylbutanoyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: 2,4,6-Trihydroxy-3-(3-methylbutanoyl)benzoic acid.
Reduction: 2,4,6-Trihydroxy-3-(3-methylbutanoyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2,4,6-Trihydroxy-3-(3-methylbutanoyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have been studied for their antimicrobial properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2,4,6-Trihydroxy-3-(3-methylbutanoyl)benzaldehyde involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The aldehyde group can react with nucleophiles in biological systems, potentially modifying proteins and enzymes. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
2,3,4-Trihydroxybenzaldehyde: Similar structure but lacks the 3-methylbutanoyl group.
2,4,6-Trihydroxybenzaldehyde: Similar structure but lacks the 3-methylbutanoyl group.
4-Methoxy-2,3,6-trimethylbenzaldehyde: Similar structure but with different substituents.
Uniqueness
2,4,6-Trihydroxy-3-(3-methylbutanoyl)benzaldehyde is unique due to the presence of the 3-methylbutanoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
属性
CAS 编号 |
78423-49-1 |
|---|---|
分子式 |
C12H14O5 |
分子量 |
238.24 g/mol |
IUPAC 名称 |
2,4,6-trihydroxy-3-(3-methylbutanoyl)benzaldehyde |
InChI |
InChI=1S/C12H14O5/c1-6(2)3-9(15)11-10(16)4-8(14)7(5-13)12(11)17/h4-6,14,16-17H,3H2,1-2H3 |
InChI 键 |
MSHCPNLVMAMKFH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(=O)C1=C(C=C(C(=C1O)C=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


